1-(oxolane-2-carbonyl)-4-phenylmethanesulfonylpiperidine
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Overview
Description
1-(oxolane-2-carbonyl)-4-phenylmethanesulfonylpiperidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a benzylsulfonyl group and a tetrahydrofuran ring attached to a methanone group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(oxolane-2-carbonyl)-4-phenylmethanesulfonylpiperidine typically involves multiple steps, starting with the preparation of the piperidine and tetrahydrofuran intermediates. One common method involves the sulfonylation of piperidine with benzylsulfonyl chloride under basic conditions to form the benzylsulfonyl-piperidine intermediate. This intermediate is then reacted with tetrahydrofuran-2-ylmethanone under acidic or basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification steps like recrystallization and chromatography are employed to ensure the compound meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions
1-(oxolane-2-carbonyl)-4-phenylmethanesulfonylpiperidine undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohol derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce alcohol derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products .
Scientific Research Applications
1-(oxolane-2-carbonyl)-4-phenylmethanesulfonylpiperidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-(oxolane-2-carbonyl)-4-phenylmethanesulfonylpiperidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1-(oxolane-2-carbonyl)-4-phenylmethanesulfonylpiperidine
- (4-(Benzylsulfonyl)piperidin-1-yl)(tetrahydrofuran-2-yl)methanol
- (4-(Benzylsulfonyl)piperidin-1-yl)(tetrahydrofuran-2-yl)ethanone
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various research applications and a valuable tool in the development of new therapeutic agents .
Properties
IUPAC Name |
(4-benzylsulfonylpiperidin-1-yl)-(oxolan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S/c19-17(16-7-4-12-22-16)18-10-8-15(9-11-18)23(20,21)13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRDXLMGJUPKMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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